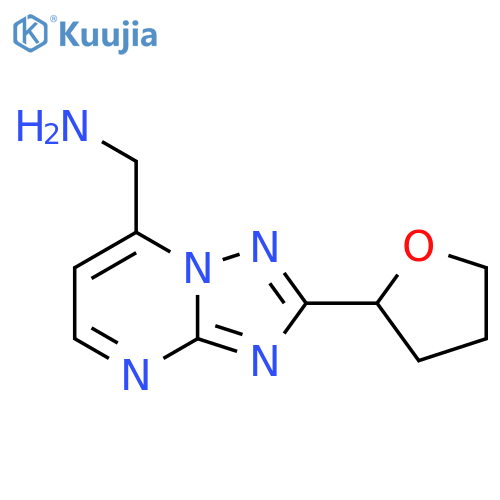Cas no 1691840-02-4 (2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)

1691840-02-4 structure
商品名:2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- EN300-1118010
- [2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
- 1691840-02-4
- 2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine
-
- インチ: 1S/C10H13N5O/c11-6-7-3-4-12-10-13-9(14-15(7)10)8-2-1-5-16-8/h3-4,8H,1-2,5-6,11H2
- InChIKey: TZTBVBIZQYRNEL-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C1N=C2N=CC=C(CN)N2N=1
計算された属性
- せいみつぶんしりょう: 219.11201006g/mol
- どういたいしつりょう: 219.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118010-0.1g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1118010-2.5g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1118010-10.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 10g |
$6758.0 | 2023-05-23 | ||
| Enamine | EN300-1118010-1.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 1g |
$1572.0 | 2023-05-23 | ||
| Enamine | EN300-1118010-0.25g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1118010-0.05g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1118010-0.5g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1118010-1g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1118010-10g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 95% | 10g |
$5159.0 | 2023-10-27 | |
| Enamine | EN300-1118010-5.0g |
[2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine |
1691840-02-4 | 5g |
$4557.0 | 2023-05-23 |
2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1691840-02-4 (2-(oxolan-2-yl)-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 57707-64-9(2-azidoacetonitrile)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
